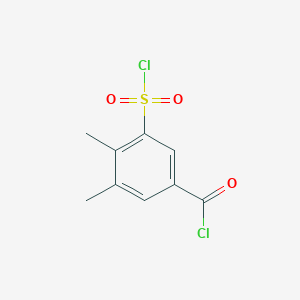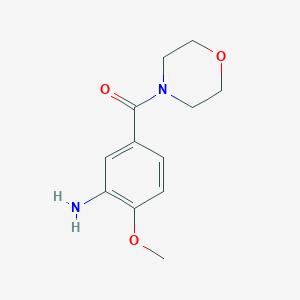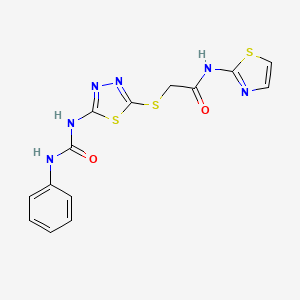
3-(Chlorosulfonyl)-4,5-dimethylbenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chlorosulfonyl)-4,5-dimethylbenzoyl chloride: is an organic compound characterized by the presence of a chlorosulfonyl group and a benzoyl chloride moiety attached to a dimethyl-substituted benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chlorosulfonyl)-4,5-dimethylbenzoyl chloride typically involves the chlorosulfonation of 4,5-dimethylbenzoic acid or its derivatives. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:
Chlorosulfonation: 4,5-dimethylbenzoic acid is treated with chlorosulfonic acid, resulting in the formation of 3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid.
Conversion to Benzoyl Chloride: The resulting 3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid is then converted to this compound using thionyl chloride or phosphorus trichloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable production. The use of microchannel reactors can enhance reaction rates and improve product yields by providing better control over reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Chlorosulfonyl)-4,5-dimethylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonyl derivatives.
Hydrolysis: The compound can hydrolyze in the presence of water, forming 3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid.
Reduction: Reduction of the chlorosulfonyl group can yield the corresponding sulfonic acid or sulfonamide.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Reducing Agents: Tin(II) chloride and other reducing agents can be used for the reduction of the chlorosulfonyl group.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonyl Derivatives: Formed by the reaction with thiols.
Aplicaciones Científicas De Investigación
Chemistry: It is also employed in the synthesis of sulfonamides and other sulfonyl-containing compounds .
Biology and Medicine: In biological research, this compound can be used to modify biomolecules, such as proteins and peptides, by introducing sulfonyl groups. This modification can alter the biological activity and properties of the biomolecules.
Industry: In the industrial sector, 3-(Chlorosulfonyl)-4,5-dimethylbenzoyl chloride is used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and dyes. Its reactivity makes it a valuable intermediate in the synthesis of complex molecules .
Mecanismo De Acción
The mechanism of action of 3-(Chlorosulfonyl)-4,5-dimethylbenzoyl chloride involves the electrophilic nature of the chlorosulfonyl group. This group can react with nucleophiles, leading to the formation of covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .
Comparación Con Compuestos Similares
Chlorosulfonyl isocyanate: Another compound containing a chlorosulfonyl group, used in organic synthesis for the preparation of β-lactams and other sulfonyl derivatives.
Sulfonimidates: Organosulfur compounds with similar reactivity, used as intermediates in the synthesis of other organosulfur compounds.
Uniqueness: 3-(Chlorosulfonyl)-4,5-dimethylbenzoyl chloride is unique due to the presence of both the chlorosulfonyl and benzoyl chloride groups on a dimethyl-substituted benzene ring. This combination of functional groups provides distinct reactivity and versatility in synthetic applications.
Propiedades
IUPAC Name |
3-chlorosulfonyl-4,5-dimethylbenzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3S/c1-5-3-7(9(10)12)4-8(6(5)2)15(11,13)14/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIPMLBJYCPCNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)Cl)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetohydrazide](/img/new.no-structure.jpg)
![2-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2714100.png)

![1-(4-methoxyphenyl)-2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)ethan-1-one](/img/structure/B2714106.png)
![3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-phenoxyethyl)urea](/img/structure/B2714108.png)

![N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2714111.png)


![3-(4-Fluorophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2714115.png)



![2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-acetamidophenyl)acetamide](/img/structure/B2714120.png)
